molecular formula C12H18O5 B14447789 Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester CAS No. 75844-17-6

Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester

Cat. No.: B14447789
CAS No.: 75844-17-6
M. Wt: 242.27 g/mol
InChI Key: OFRYMLNXTYIBLN-UHFFFAOYSA-N
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Description

Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexanepropanoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the esterification of cyclohexanepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methyl ester.

Another method involves the use of methyl chloroformate as a reagent. In this process, cyclohexanepropanoic acid is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropanoic acid: A precursor to the ester, lacking the methoxycarbonyl and methyl ester groups.

    Cyclohexanecarboxylic acid: Another related compound with a similar cyclohexane ring structure.

    3-Cyclohexene-1-carboxylic acid, methyl ester: A structurally similar ester with a double bond in the cyclohexane ring.

Uniqueness

Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxycarbonyl group and a methyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

75844-17-6

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H18O5/c1-16-10(14)6-8-12(11(15)17-2)7-4-3-5-9(12)13/h3-8H2,1-2H3

InChI Key

OFRYMLNXTYIBLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCCCC1=O)C(=O)OC

Origin of Product

United States

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